molecular formula C8H16ClNO B1469619 2-Propylpiperidin-4-one hydrochloride CAS No. 59663-72-8

2-Propylpiperidin-4-one hydrochloride

Cat. No. B1469619
CAS RN: 59663-72-8
M. Wt: 177.67 g/mol
InChI Key: OQSWVDRREKYHJH-UHFFFAOYSA-N
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Description

2-Propylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 2-Propylpiperidin-4-one hydrochloride is 1S/C8H15NO.ClH/c1-2-3-7-6-8 (10)4-5-9-7;/h7,9H,2-6H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Propylpiperidin-4-one hydrochloride has a molecular weight of 177.67 g/mol . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound is very soluble in water .

Scientific Research Applications

“2-Propylpiperidin-4-one hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It’s often used in the synthesis of various pharmaceuticals .

Piperidine, the core structure of “2-Propylpiperidin-4-one hydrochloride”, is a significant heterocyclic system in the production of drugs . Piperidine derivatives, including “2-Propylpiperidin-4-one hydrochloride”, have shown several important pharmacophoric features and are utilized in different therapeutic applications .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements associated with the compound are P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-propylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-3-7-6-8(10)4-5-9-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSWVDRREKYHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856230
Record name 2-Propylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpiperidin-4-one hydrochloride

CAS RN

59663-72-8
Record name 2-Propylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperidin-4-one hydrochloride
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2-Propylpiperidin-4-one hydrochloride
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2-Propylpiperidin-4-one hydrochloride
Reactant of Route 5
2-Propylpiperidin-4-one hydrochloride
Reactant of Route 6
2-Propylpiperidin-4-one hydrochloride

Citations

For This Compound
1
Citations
M Weymann, W Pfrengle, D Schollmeyer, H Kunz - Synthesis, 1997 - thieme-connect.com
Aldimines of 2, 3, 4, 6-tetra-0-pivaloyl-β-D-galactosylamine react with 1-methoxy-3-trimethylsilyloxybuta-1, 3-diene in a Mannich-Michael condensation reaction sequence to give 2-…
Number of citations: 59 www.thieme-connect.com

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